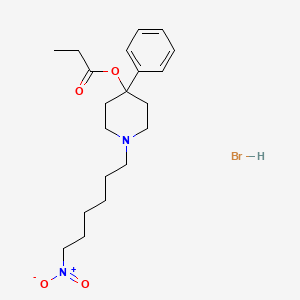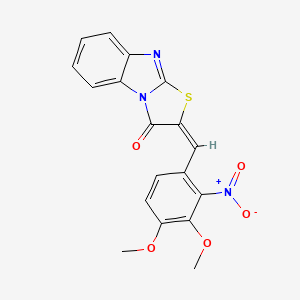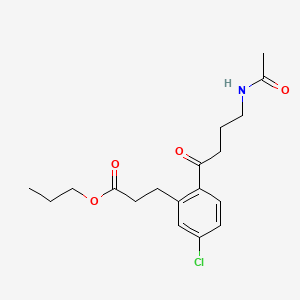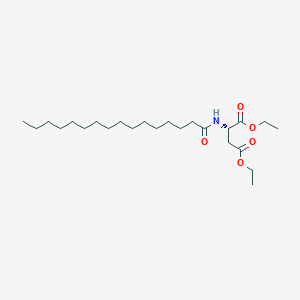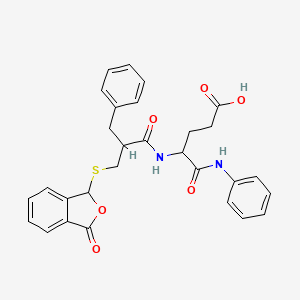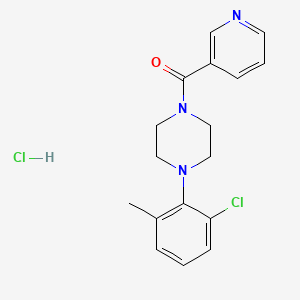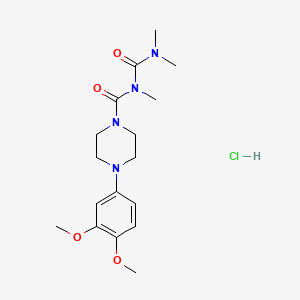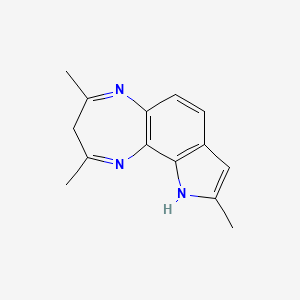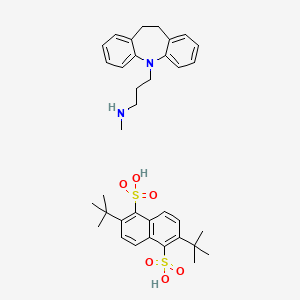
Desipramine dibudinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desipramine dibudinate is a salt form of desipramine, a tricyclic antidepressant. Desipramine is primarily used in the treatment of depression and has been found to be effective in treating symptoms of attention-deficit hyperactivity disorder (ADHD) and neuropathic pain . The dibudinate salt form enhances the solubility and stability of desipramine, making it more suitable for pharmaceutical formulations .
準備方法
Synthetic Routes and Reaction Conditions
Desipramine is synthesized through a multi-step process starting from iminodibenzyl. The key steps involve:
N-alkylation: Iminodibenzyl is reacted with 3-chloropropylamine to form desipramine.
Salt Formation: Desipramine is then reacted with dibudinic acid to form desipramine dibudinate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Bulk Synthesis: Large reactors are used to carry out the N-alkylation and salt formation reactions.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Desipramine dibudinate undergoes several types of chemical reactions, including:
Oxidation: Desipramine can be oxidized to form its N-oxide derivative.
Reduction: Reduction of desipramine can lead to the formation of secondary amines.
Substitution: Desipramine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products
N-oxide Derivative: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Desipramine: Formed through nucleophilic substitution.
科学的研究の応用
Desipramine dibudinate has a wide range of applications in scientific research:
作用機序
Desipramine dibudinate exerts its effects primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . Desipramine also down-regulates β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
類似化合物との比較
Desipramine dibudinate is part of the tricyclic antidepressant class, which includes other compounds such as:
Imipramine: Similar in structure but has a tertiary amine instead of a secondary amine.
Clomipramine: Contains a chlorine atom in its structure, making it more potent in serotonin reuptake inhibition.
Trimipramine: Has a different side chain, leading to distinct pharmacological properties.
This compound is unique due to its specific inhibition of norepinephrine reuptake and its dibudinate salt form, which enhances its pharmaceutical properties .
特性
CAS番号 |
62265-06-9 |
|---|---|
分子式 |
C36H46N2O6S2 |
分子量 |
666.9 g/mol |
IUPAC名 |
2,6-ditert-butylnaphthalene-1,5-disulfonic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H22N2.C18H24O6S2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;1-17(2,3)13-9-7-12-11(15(13)25(19,20)21)8-10-14(18(4,5)6)16(12)26(22,23)24/h2-5,7-10,19H,6,11-14H2,1H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
InChIキー |
AMLRZIZSGSCSHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O)S(=O)(=O)O.CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


